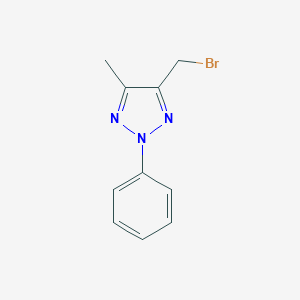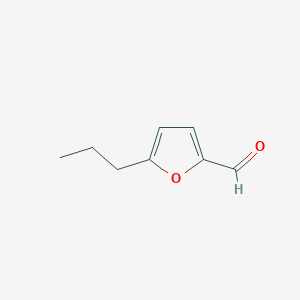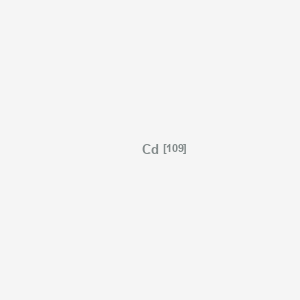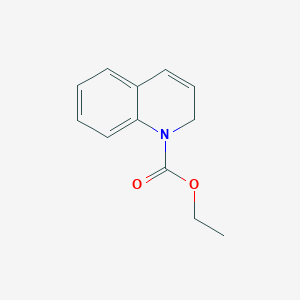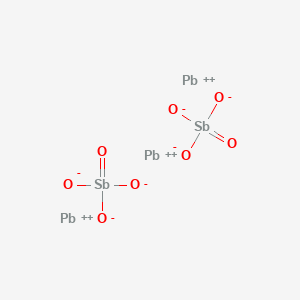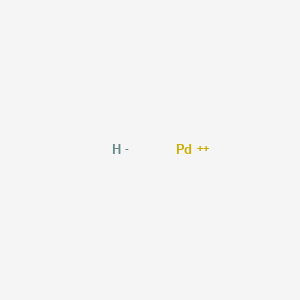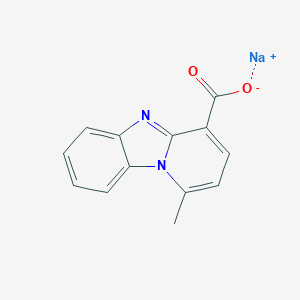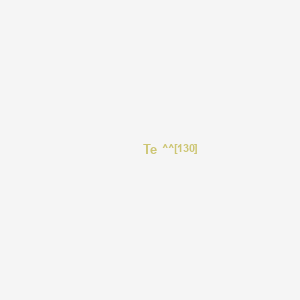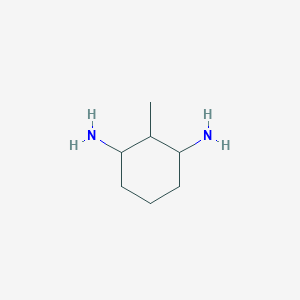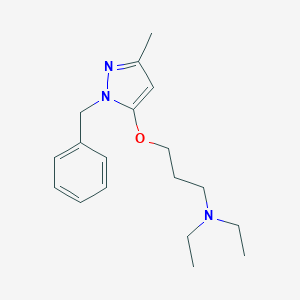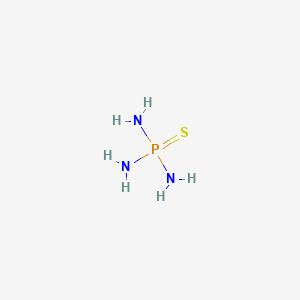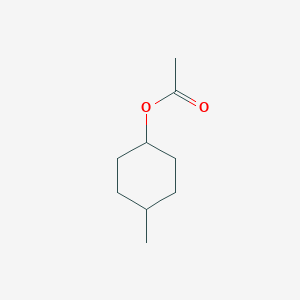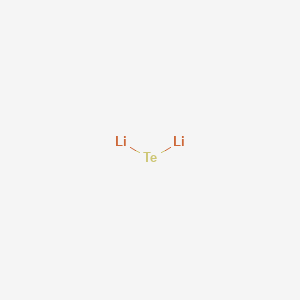
Dilithium telluride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium telluride (Li2Te) is a binary compound of lithium and tellurium. It is a semiconducting material with potential applications in various fields such as electronics, optoelectronics, and energy storage. The unique properties of dilithium telluride make it an interesting material for scientific research.
作用機序
The mechanism of action of dilithium telluride is not well understood. However, it is believed that its semiconducting properties play a crucial role in its mechanism of action. Dilithium telluride can absorb and emit light, which makes it an interesting material for optoelectronic applications. It can also store and release lithium ions, which makes it an interesting material for energy storage applications.
生化学的および生理学的効果
The biochemical and physiological effects of dilithium telluride are not well studied. However, it is known that tellurium is a toxic element and can cause adverse effects on human health. Therefore, careful handling of dilithium telluride is necessary to avoid exposure to toxic materials.
実験室実験の利点と制限
Dilithium telluride has several advantages for lab experiments. It is a semiconducting material with unique properties that make it an interesting material for scientific research. However, dilithium telluride also has some limitations for lab experiments. It is a toxic and reactive material that requires careful handling and disposal.
将来の方向性
There are several future directions for dilithium telluride research. One direction is the development of new synthesis methods that can produce dilithium telluride with improved properties. Another direction is the exploration of dilithium telluride's potential applications in energy storage, optoelectronics, and catalysis. Furthermore, the study of dilithium telluride's mechanism of action and its effects on human health can provide valuable insights for future research.
Conclusion:
In conclusion, dilithium telluride is a semiconducting material with potential applications in various scientific fields. Its unique properties make it an interesting material for scientific research. However, careful handling and disposal of dilithium telluride are necessary due to its toxicity and reactivity. Future research on dilithium telluride can provide valuable insights for the development of new materials and technologies.
合成法
The synthesis of dilithium telluride can be achieved by several methods. One of the most common methods is the reaction of lithium and tellurium in a sealed ampoule under high temperature. Another method is the reaction of lithium hydride and tellurium in the presence of a catalyst. The synthesis of dilithium telluride requires careful handling of the materials due to their reactivity and toxicity.
科学的研究の応用
Dilithium telluride has potential applications in various scientific fields. In electronics, it can be used as a semiconductor material for the fabrication of electronic devices. In optoelectronics, it can be used as a material for the fabrication of solar cells, photodetectors, and light-emitting diodes. In energy storage, it can be used as an electrode material for lithium-ion batteries. Dilithium telluride also has potential applications in catalysis, sensing, and biomedical imaging.
特性
CAS番号 |
12136-59-3 |
|---|---|
製品名 |
Dilithium telluride |
分子式 |
Li2Te |
分子量 |
141.5 g/mol |
InChI |
InChI=1S/2Li.Te |
InChIキー |
GKWAQTFPHUTRMG-UHFFFAOYSA-N |
SMILES |
[Li][Te][Li] |
正規SMILES |
[Li][Te][Li] |
その他のCAS番号 |
12136-59-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



